(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Overview
Description
(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is an organic compound with a complex structure that includes a benzyloxy group, a dioxolane ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of a diol using a dioxolane ring, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired ethanol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or toluene .
Scientific Research Applications
(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mechanism of Action
The mechanism by which (S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dioxolane ring can provide stability and rigidity to the molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyloxy derivatives and dioxolane-containing molecules. Examples include:
- (S)-2-(Benzyloxy)-1-propanol
- (S)-2-(Benzyloxy)-1-butanol
- (S)-2-(Benzyloxy)-1-pentanol
Uniqueness
What sets (S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol apart is the combination of the benzyloxy group with the dioxolane ring and ethanol moiety. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-14(2)17-10-13(18-14)12(15)9-16-8-11-6-4-3-5-7-11/h3-7,12-13,15H,8-10H2,1-2H3/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELOBAGFRJPJDQ-STQMWFEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(COCC2=CC=CC=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H](COCC2=CC=CC=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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